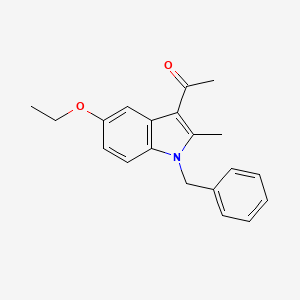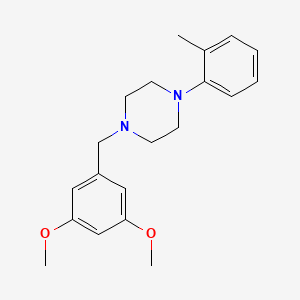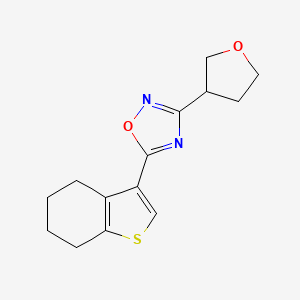
1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone, commonly known as EBK, is a synthetic designer drug that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects. EBK is a new psychoactive substance that has emerged in the market and has been used as a recreational drug. The chemical structure of EBK is similar to other cathinones, such as methcathinone and mephedrone, which are known to have stimulant effects.
Mécanisme D'action
The mechanism of action of EBK is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, which leads to increased levels of dopamine, serotonin, and norepinephrine in the brain. This results in the euphoric and stimulating effects of the drug.
Biochemical and Physiological Effects
EBK has been found to have similar effects to other cathinones, such as increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine, serotonin, and norepinephrine in the brain, which results in the euphoric and stimulating effects of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
EBK has advantages and limitations for lab experiments. One advantage is that it is a new psychoactive substance that has not been extensively studied, which provides opportunities for new research. However, the use of EBK in lab experiments is limited due to its potential for abuse and its illegal status in many countries.
Orientations Futures
There are several future directions for research on EBK. One direction is to study its potential use in treating depression and anxiety disorders. Another direction is to study its effects on the central nervous system in more detail. Additionally, research could be done on the potential for abuse and addiction of EBK. Overall, there is a need for more research on EBK to fully understand its effects and potential uses.
Méthodes De Synthèse
EBK is synthesized from 2-bromo-4'-methoxypropiophenone, which is reacted with ethyl magnesium bromide to form 1-(2-bromo-4'-methoxyphenyl)propan-2-ol. This intermediate is then reacted with sodium hydride and 2-methylindole to form 1-(2-bromo-4'-methoxyphenyl)-2-methyl-1H-indol-3-ol. Finally, this compound is reacted with benzyl chloride to form 1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone.
Applications De Recherche Scientifique
EBK has been used as a research chemical to study its effects on the central nervous system. It has been found to have similar effects to other cathinones, such as increased dopamine and serotonin release. EBK has also been studied for its potential use in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
1-(1-benzyl-5-ethoxy-2-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-23-17-10-11-19-18(12-17)20(15(3)22)14(2)21(19)13-16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKHXWSTXCUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)
![1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine](/img/structure/B5648797.png)


![N-(3-methoxyphenyl)-3-{1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5648819.png)

![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5648836.png)
![2-tert-butyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5648840.png)
![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(3-pyridin-2-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5648848.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5648860.png)
![3-[(2-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5648863.png)

